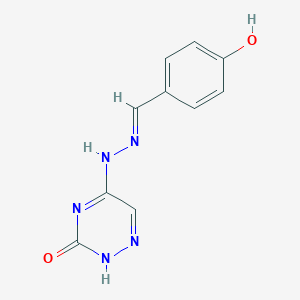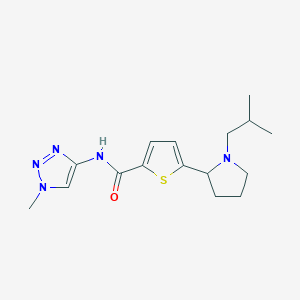
4-hydroxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is a chemical compound that has attracted significant attention in scientific research due to its unique properties. This compound is also known as HBDTH and has been synthesized using different methods. The synthesis method used plays a crucial role in determining the properties and applications of HBDTH. In
作用機序
The exact mechanism of action of HBDTH is not fully understood. However, studies have shown that HBDTH can induce apoptosis in cancer cells by activating the caspase pathway. HBDTH has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects
HBDTH has been shown to have several biochemical and physiological effects. Studies have shown that HBDTH can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, HBDTH has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. HBDTH has also been shown to have anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of using HBDTH in lab experiments is its potent anti-cancer properties. Additionally, HBDTH is relatively easy to synthesize and is cost-effective. However, one of the limitations of using HBDTH in lab experiments is its potential toxicity. Studies have shown that HBDTH can be toxic to normal cells at high concentrations.
将来の方向性
There are several future directions for research on HBDTH. One area of research is the development of more potent and selective HBDTH analogs with fewer toxic effects on normal cells. Additionally, further research is needed to fully understand the mechanism of action of HBDTH and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, 4-hydroxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is a chemical compound with promising applications in scientific research. The synthesis method used plays a crucial role in determining the properties and applications of HBDTH. HBDTH has potent anti-cancer and anti-inflammatory properties and has been shown to induce apoptosis in cancer cells. However, further research is needed to fully understand the mechanism of action of HBDTH and its potential applications in the treatment of various diseases.
合成法
Several methods have been used to synthesize 4-hydroxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone. One of the most common methods involves the reaction of 4-hydroxybenzaldehyde with 3-oxo-2,3-dihydro-1,2,4-triazine-5-carboxylic acid hydrazide in the presence of a catalyst. This method yields a high purity product and is relatively simple and cost-effective.
科学的研究の応用
HBDTH has been extensively studied for its potential applications in scientific research. One of the most promising applications of HBDTH is in the field of cancer research. Studies have shown that HBDTH has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, HBDTH has been shown to have anti-inflammatory properties and can be used to treat various inflammatory conditions.
特性
IUPAC Name |
5-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2/c16-8-3-1-7(2-4-8)5-11-14-9-6-12-15-10(17)13-9/h1-6,16H,(H2,13,14,15,17)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROILHUSOCSIAC-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NC(=O)NN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NC(=O)NN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenyl)-3,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6079057.png)

![N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea](/img/structure/B6079063.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(4-isopropoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6079067.png)
![N'-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-3-nitrobenzohydrazide](/img/structure/B6079075.png)
![1-[3-({[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6079082.png)
![2-(1-{[2-(3,4-diethoxyphenyl)ethyl]amino}butylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6079092.png)
![3-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6079094.png)
![3-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6079095.png)
![4-[1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B6079100.png)
![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6079105.png)
![{5-[(2-methoxy-1-naphthyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6079116.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B6079120.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6079143.png)